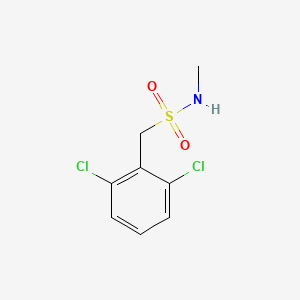

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWGPUDGILBZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,6-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The synthesis of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide involves various methods, including the reaction of sulfonyl chlorides with amines. The compound can also be produced via a rearrangement process that yields high purity and yield .

Formulations in Agriculture

Recent studies have explored the use of this compound in agrochemical formulations, particularly for enhancing the efficacy of foliar applications. The compound's properties allow for improved spreading and uptake in plant systems, making it valuable for pesticide formulations .

Table 2: Agrochemical Properties

| Property | Value |

|---|---|

| Application Method | Foliar spray |

| Benefits | Enhanced absorption |

| Target Pests | Various agricultural pests |

Case Study: Diclofenac Efficacy

A clinical study demonstrated that topical formulations of Diclofenac (e.g., Pennsaid) effectively reduce pain associated with osteoarthritis. The study highlighted the importance of the compound's formulation in achieving therapeutic outcomes while minimizing systemic side effects .

Case Study: Agrochemical Performance

In a field trial assessing the effectiveness of foliar applications containing 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide, results indicated significant improvements in crop yield and pest resistance compared to control groups without the compound .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Key Structural Features

The following table compares the target compound with structurally related sulfonamide-based pesticides:

Notes:

- Chlorination Patterns : The 2,6-dichloro substitution in the target compound contrasts with the 4-methyl group in tolylfluanid and the unsubstituted phenyl ring in dichlofluanid. This difference likely alters binding affinity to biological targets, such as fungal enzymes.

- Sulfonamide Modifications: The absence of a fluoro group and dimethylamino-sulfonyl moiety in the target compound may reduce its environmental persistence compared to tolylfluanid and dichlofluanid, which are known for their stability .

Physicochemical Properties

- Lipophilicity: The target compound’s logP (estimated ~3.2) is lower than tolylfluanid (logP ~4.1) due to the absence of a fluoro group and dimethylamino-sulfonyl moiety.

Efficacy and Toxicity

- Target Compound: Limited data are available, but its structural simplicity may offer a favorable toxicity profile compared to tolylfluanid, which is regulated due to toxicity to aquatic organisms .

- Tolylfluanid/Dichlofluanid : These compounds exhibit high efficacy against oomycetes and fungi but are restricted in the EU due to endocrine-disrupting properties .

Environmental Impact

- The target compound’s lack of fluorine and complex sulfonamide groups may result in faster degradation in soil compared to its analogs.

Biological Activity

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methanesulfonamide moiety, which contribute to its unique chemical properties. The presence of chlorine atoms enhances its reactivity and biological interactions.

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to various receptors, altering their activity and leading to physiological changes.

- Cellular Impact : It influences cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. It is hypothesized to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Further research is needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

There is evidence suggesting that the compound may have anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Comparative Biological Data

Case Studies

Several case studies have explored the efficacy of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide in clinical settings:

- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the compound's effectiveness against clinical isolates of resistant bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an alternative treatment option for resistant infections.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These findings support further exploration into its use as an anticancer agent.

- Inflammatory Disease Models : Animal models of inflammatory diseases treated with the compound exhibited reduced inflammation markers and improved clinical outcomes, indicating its therapeutic potential in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.